molecular formula C21H24N2O3 B11200247 N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11200247
M. Wt: 352.4 g/mol
InChI Key: HPJQQUPMZNYACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction using 4-ethoxyphenyl chloride or a similar reagent.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(4-methoxyphenyl)-2-propylamine: Shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.

    N-benzyl-1-(4-ethoxyphenyl)methanamine: Similar in structure but lacks the pyrrolidine ring.

Uniqueness

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-benzyl-1-(4-ethoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-11-9-18(10-12-19)23-15-17(13-20(23)24)21(25)22(2)14-16-7-5-4-6-8-16/h4-12,17H,3,13-15H2,1-2H3

InChI Key

HPJQQUPMZNYACX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.